molecular formula C15H13N3O2S B5625992 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No. B5625992
M. Wt: 299.3 g/mol
InChI Key: MRMCZZNWFFJEJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide derivatives involves several chemical reactions, highlighting the compound's complex nature and the intricate methods required for its production. One method includes the acylation of arylidene amidrazones, leading to the formation of Δ2-1,2,4-triazolines or 5-(5-nitro-2-furyl)-1,2,4-triazole, depending on the arylidene moiety structure. Additionally, Δ2-1,3,4-thiadiazolines are synthesized through the reaction of thiosemicarbazones with aromatic and furaldehydes and furan ketones, illustrating the varied pathways to obtain similar compounds (Usova et al., 1994).

Molecular Structure Analysis

The molecular structure of derivatives closely related to N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide demonstrates significant complexity. For instance, the molecular structure of 2-acetylamino-4-acetyl-5-phenyl-Δ2-1,3,4-thiadiazoline provides insight into the potential configurations and bonding patterns present in these compounds. These structures often exhibit intermolecular hydrogen bonding, contributing to their stability and reactivity (Usova et al., 1994).

Chemical Reactions and Properties

Compounds within this family participate in a variety of chemical reactions, reflecting their chemical reactivity. For example, the synthesis process may involve dehydrosulfurization reactions, cyclodehydration of thiosemicarbazides, and reactions with isothiocyanates, indicating a broad spectrum of chemical behavior. These reactions not only underscore the synthetic versatility of these compounds but also their potential for modification and optimization for specific applications (Dani et al., 2013).

Physical Properties Analysis

The physical properties of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and can affect the compound's behavior in biological systems or chemical reactions. For instance, the stability of the thiadiazole ring and its interactions with other molecules can impact the compound's physical state and its utility in various scientific fields (Kuticheva et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are fundamental aspects of their utility in research and development. Their potential as intermediates in the synthesis of more complex molecules or as active pharmaceutical ingredients is partly determined by these chemical properties, which are explored through experimental and theoretical studies (Foroumadi et al., 2005).

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it shows promise as an anticancer agent, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-7,10H,8-9H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMCZZNWFFJEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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